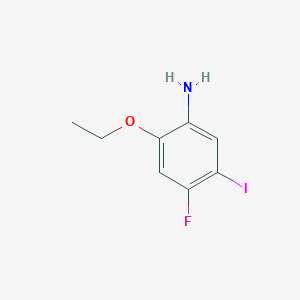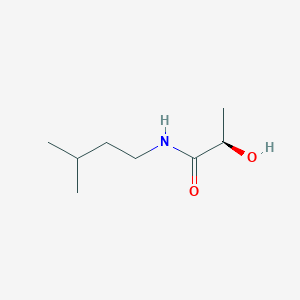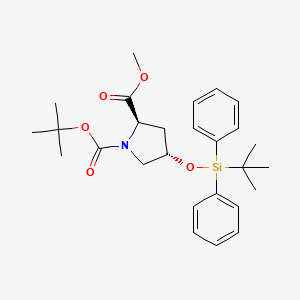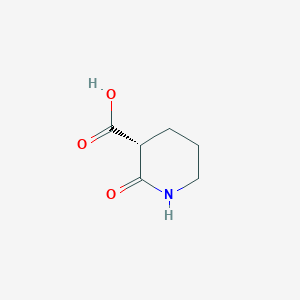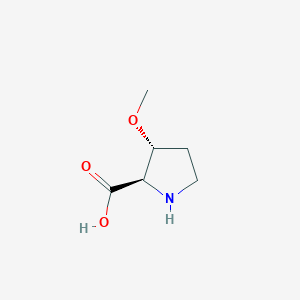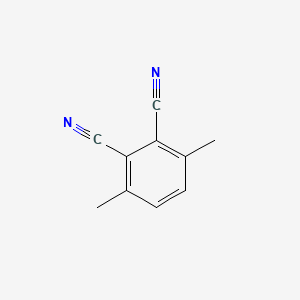
3,6-Dimethylphthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is also known by its IUPAC name, 3,4-dimethylbenzene-1,2-dicarbonitrile. This compound is characterized by the presence of two methyl groups and two nitrile groups attached to a benzene ring. It is a white crystalline solid with a melting point of approximately 160°C.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.
化学反应分析
Types of Reactions
3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: 3,6-Dimethylphthalic acid
Reduction: 3,6-Dimethylphthalamine
Substitution: Various substituted phthalonitrile derivatives
科学研究应用
3,6-Dimethylphthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phthalocyanine compounds, which are important in dye and pigment industries.
Biology: It is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of high-performance polymers and resins, particularly in the electronics and aerospace industries.
作用机制
The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.
相似化合物的比较
Similar Compounds
- 3,4-Dimethylphthalonitrile
- 4,5-Dimethylphthalonitrile
- 2,3-Dimethylphthalonitrile
Comparison
3,6-Dimethylphthalonitrile is unique due to the specific positioning of its methyl and nitrile groups, which influence its reactivity and the types of products it can form. Compared to other dimethylphthalonitriles, it offers distinct advantages in terms of stability and ease of synthesis.
属性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3,6-dimethylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3 |
InChI 键 |
YAAWCVHNQITNBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


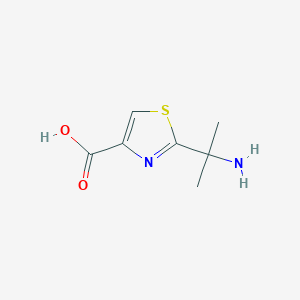
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
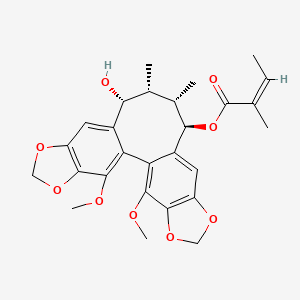
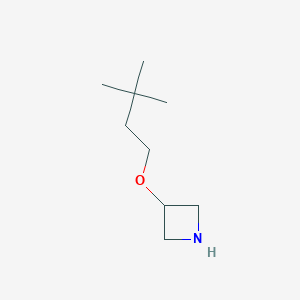
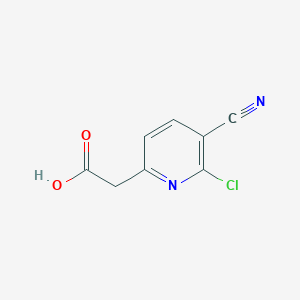
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
